An inositol

描述

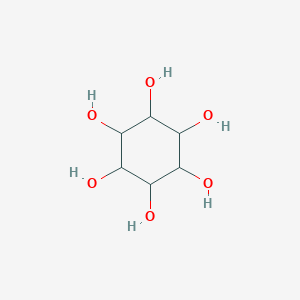

Structure

3D Structure

属性

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Myo-Inositol in Cellular Signaling: A Technical Guide

Abstract

Myo-inositol, a carbocyclic polyol, serves as a fundamental building block for a sophisticated cellular signaling language.[1][2] Far from being a simple structural component, it is the precursor to a cascade of signaling molecules, primarily the phosphoinositides, which govern a vast array of cellular processes. This technical guide provides an in-depth exploration of the myo-inositol signaling nexus, from the synthesis of its derivatives to its downstream effector functions. We will dissect the canonical phospholipase C (PLC) pathway, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and explore the divergent roles of other phosphoinositides in pathways such as the PI3K/Akt cascade.[3][4] Furthermore, this guide details robust analytical methodologies for interrogating these pathways and discusses the profound therapeutic implications of targeting this intricate signaling network. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of myo-inositol's central role in cellular communication.

Introduction to Myo-inositol: The Unassuming Architect of Cellular Communication

Myo-inositol is a naturally occurring isomer of inositol, a six-carbon sugar alcohol.[5] Eukaryotic cells can acquire myo-inositol from two main sources: uptake from the extracellular environment via specific transporters and de novo synthesis from glucose-6-phosphate.[6][7][8][9] The true significance of myo-inositol in cellular biology lies in its role as the structural foundation for inositol-containing phospholipids, known as phosphoinositides (PIs).[10] These lipids, though minor constituents of cellular membranes, are paramount in signal transduction.[10][11] By undergoing rapid and spatially controlled phosphorylation and dephosphorylation at the 3, 4, and 5 positions of the inositol ring, PIs create a dynamic signaling hub that recruits and activates a multitude of downstream effector proteins.[12] This dynamic turnover allows cells to respond swiftly to extracellular stimuli, regulating processes ranging from cell growth and proliferation to apoptosis and metabolism.[3][13]

The Phosphoinositide (PI) Cycle: Central Hub of Myo-Inositol Action

The PI cycle is a fundamental metabolic pathway that ensures the synthesis and regeneration of phosphoinositides, maintaining the fidelity of cellular signaling.[14] This cycle is not confined to a single location but spans the endoplasmic reticulum (ER) and the plasma membrane, requiring lipid transfer between these compartments.[14]

Synthesis and Phosphorylation of Inositol

The journey begins with the synthesis of phosphatidylinositol (PI) at the endoplasmic reticulum. PI is then transported to the plasma membrane, where it serves as the substrate for a series of lipid kinases. These kinases sequentially phosphorylate the inositol headgroup, creating a family of seven distinct phosphoinositide species.[12] The most well-studied of these are phosphatidylinositol 4-phosphate (PI(4)P) and phosphatidylinositol 4,5-bisphosphate (PIP2), the latter being a critical substrate for phospholipase C.[15][16]

Key Enzymes: Kinases and Phosphatases

The precise balance of different phosphoinositide pools is maintained by the coordinated action of specific kinases and phosphatases.[12] For instance, PI kinases (PIKs) add phosphate groups, while phosphoinositide phosphatases (PIPs) remove them. This tight regulation ensures that specific PIs are present at the right place and time to execute their signaling functions. The dysregulation of these enzymes is often implicated in various diseases, highlighting their importance in cellular homeostasis.

Canonical Signaling: The PLC-IP3/DAG Axis

The most well-characterized myo-inositol-dependent signaling pathway is initiated by the activation of phospholipase C (PLC). Upon stimulation by various extracellular signals, such as hormones and neurotransmitters binding to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC is activated.[16][17]

Agonist-Induced PIP2 Hydrolysis

Activated PLC translocates to the plasma membrane and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15][17][18][19] This cleavage event represents a critical bifurcation point in the signaling cascade, leading to two distinct downstream branches.

The IP3/Ca2+ Branch: Mobilizing Intracellular Messengers

IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytoplasm.[15][17] Its primary function is to bind to and open IP3 receptors (IP3Rs), which are ligand-gated Ca2+ channels located predominantly on the membrane of the endoplasmic reticulum.[15][16][20][21] This binding event triggers the release of stored Ca2+ from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.[15][16] This Ca2+ signal then activates a wide range of cellular processes, including muscle contraction, gene transcription, and secretion.[15][16]

The DAG/PKC Branch: Activating Effector Kinases

In contrast to the diffusible IP3, diacylglycerol (DAG) is a hydrophobic molecule that remains embedded in the plasma membrane.[15][17][19] Here, it functions as a crucial activator of Protein Kinase C (PKC), a family of serine/threonine kinases.[22][23][24] The recruitment and activation of PKC at the membrane, often in concert with the increased intracellular Ca2+, leads to the phosphorylation of a diverse array of substrate proteins, thereby modulating their activity and influencing cellular processes like cell growth, differentiation, and apoptosis.[23][25]

Caption: The canonical IP3/DAG signaling cascade.

Beyond the Canon: PI3K and Other Phosphoinositide-Mediated Pathways

While the PLC-IP3/DAG axis is a cornerstone of myo-inositol signaling, it represents only one facet of its diverse functions. Other phosphoinositide species play critical roles as signaling molecules in their own right, most notably through the phosphatidylinositol 3-kinase (PI3K) pathway.

PI3K/AKT Pathway: Survival and Growth

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism.[3][4][][27] Upon activation by growth factors, PI3K phosphorylates PIP2 at the 3-position of the inositol ring, generating phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][4] PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as Protein Kinase B).[4] The recruitment of Akt to the membrane leads to its phosphorylation and activation, initiating a downstream signaling cascade that promotes cell survival by inhibiting apoptotic proteins and stimulates cell growth and proliferation by activating mTOR.[4][13][27]

Caption: The PI3K/Akt signaling pathway.

Phosphoinositides as Membrane Identity Markers

Beyond their role in activating specific signaling cascades, the distinct distribution of different phosphoinositide species across various organelle membranes serves as a "lipid code" that defines membrane identity. This code is crucial for regulating membrane trafficking events, such as endocytosis, exocytosis, and autophagy, by recruiting specific proteins that mediate vesicle formation, transport, and fusion.

Analytical Methodologies for Interrogating Myo-Inositol Pathways

A deep understanding of myo-inositol signaling necessitates robust and sensitive analytical techniques to quantify the levels of inositol phosphates and visualize their dynamics in living cells.

Protocol: Quantification of Inositol Phosphates using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the various inositol phosphate isomers.[28]

Objective: To measure the mass of different inositol phosphate species in cell extracts.

Principle: Cell extracts are prepared, and the inositol phosphates are separated based on their charge using strong anion exchange chromatography. The eluted fractions are then detected and quantified.

Methodology:

-

Cell Culture and Labeling (Optional): Cells are cultured to the desired confluency. For radioactive detection, cells can be pre-labeled with [3H]-myo-inositol for 24-48 hours to allow for incorporation into the inositol lipid pools.

-

Cell Lysis and Extraction: Cells are washed with ice-cold PBS and then lysed with a suitable acidic solution (e.g., trichloroacetic acid or perchloric acid) to precipitate proteins and extract the soluble inositol phosphates.

-

Neutralization and Sample Preparation: The acidic extract is neutralized, and the sample is prepared for HPLC analysis.

-

HPLC Separation: The sample is injected onto a strong anion exchange column (e.g., Partisphere SAX). Inositol phosphates are eluted using a gradient of a high ionic strength buffer, such as ammonium phosphate.

-

Detection and Quantification:

-

Radioactive Detection: If cells were labeled, fractions are collected, and radioactivity is measured using a scintillation counter.

-

Mass Detection: For non-radioactive samples, fractions can be dephosphorylated, and the resulting myo-inositol can be derivatized and quantified by gas chromatography-mass spectrometry (GC-MS).[29] Alternatively, advanced techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can directly measure the mass of inositol phosphates.[30][31]

-

Protocol: Live-Cell Imaging of PIP2 Dynamics with Fluorescent Biosensors

Genetically encoded fluorescent biosensors have revolutionized the study of phosphoinositide signaling by enabling the real-time visualization of their dynamics in living cells.[32][33][34][35]

Objective: To visualize changes in plasma membrane PIP2 concentration in response to a stimulus.

Principle: A fluorescent protein is fused to a protein domain that specifically binds to PIP2, such as the pleckstrin homology (PH) domain of PLCδ1.[36] Changes in the localization of this fluorescent biosensor reflect the dynamic changes in PIP2 levels.

Methodology:

-

Biosensor Construct and Transfection: A plasmid encoding the PIP2 biosensor (e.g., GFP-PH-PLCδ1) is transfected into the cells of interest using a suitable transfection reagent.

-

Cell Culture and Imaging Preparation: Transfected cells are plated on glass-bottom dishes suitable for high-resolution microscopy.

-

Live-Cell Imaging: Cells expressing the biosensor are identified using a fluorescence microscope. A baseline fluorescence image is acquired.

-

Stimulation: The cells are stimulated with an agonist known to activate PLC (e.g., a neurotransmitter or growth factor).

-

Time-Lapse Imaging: A series of images is captured over time to monitor the translocation of the biosensor. A decrease in plasma membrane fluorescence indicates the hydrolysis of PIP2.

-

Data Analysis: The fluorescence intensity at the plasma membrane and in the cytosol is quantified over time to determine the kinetics of PIP2 depletion.

Data Interpretation: A Comparative Table

| Analytical Technique | Information Obtained | Advantages | Limitations |

| HPLC with Radioactive Detection | Relative changes in the levels of different inositol phosphate isomers. | High sensitivity, well-established methodology. | Provides relative, not absolute, quantification; use of radioactivity. |

| LC-MS/MS | Absolute quantification of the mass of inositol phosphate isomers. | High specificity and sensitivity, no radioactivity required. | Requires specialized equipment and expertise. |

| Fluorescent Biosensors | Spatiotemporal dynamics of specific phosphoinositides in living cells. | Real-time visualization, single-cell analysis.[32][33] | Potential for overexpression artifacts, may buffer endogenous signaling.[36] |

Therapeutic Implications and Future Directions

The central role of myo-inositol signaling in a vast number of cellular processes makes it a critical area of investigation for drug development.

Myo-inositol Pathway in Disease: From Bipolar Disorder to Cancer

Dysregulation of the myo-inositol signaling pathway is implicated in a wide range of human diseases.

-

Bipolar Disorder: The "inositol depletion hypothesis" suggests that lithium, a primary treatment for bipolar disorder, exerts its therapeutic effects by inhibiting inositol monophosphatase, leading to a reduction in cellular myo-inositol levels and a dampening of overactive PI signaling.[37][38] Magnetic resonance spectroscopy studies have shown altered myo-inositol concentrations in the brains of patients with bipolar disorder.[37][38] Supplementation with myo-inositol has been explored as a potential therapeutic strategy.[39][40][41]

-

Cancer: The PI3K/Akt pathway is one of the most frequently hyperactivated signaling pathways in human cancers, promoting tumor cell growth, survival, and proliferation.[3][] Mutations in key components of this pathway, such as PIK3CA (the catalytic subunit of PI3K) and the tumor suppressor PTEN (which dephosphorylates PIP3), are common in many types of cancer.[13]

-

Insulin Resistance: In skeletal muscle, the accumulation of diacylglycerol can lead to the inappropriate activation of certain PKC isoforms, which in turn can impair insulin signaling, contributing to the development of insulin resistance and type 2 diabetes.[25]

Pharmacological Targeting

The profound involvement of myo-inositol pathways in disease has made them attractive targets for pharmacological intervention.

-

PI3K Inhibitors: A number of small molecule inhibitors targeting the catalytic subunit of PI3K have been developed and are in clinical trials or have been approved for the treatment of various cancers.

-

Akt Inhibitors: Similarly, inhibitors that target Akt are being actively investigated as anti-cancer agents.

-

PKC Modulators: Modulators of PKC activity are being explored for a range of applications, from cancer therapy to the treatment of diabetic complications.

Conclusion

Myo-inositol is a central player in a complex and highly regulated signaling network that is fundamental to cellular function. From the generation of the canonical second messengers IP3 and DAG to the intricate roles of phosphoinositides in the PI3K/Akt pathway and membrane trafficking, the myo-inositol nexus represents a critical control point for a multitude of physiological processes. The continued development of advanced analytical techniques will further unravel the complexities of this system, while the profound implications of its dysregulation in disease will continue to drive the development of novel therapeutic strategies that target this essential signaling hub.

References

-

Inositol trisphosphate - Wikipedia. [Link]

-

Hertel, F., et al. (2020). Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics. ACS Chemical Biology, 15(1), 127-136. [Link]

-

Purkiss, J. R., & Boarder, M. R. (1992). Diacylglycerol. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (5th ed.). Lippincott-Raven. [Link]

-

Foskett, J. K., et al. (2007). Inositol Trisphosphate Receptor Ca2+ Release Channels. Physiological Reviews, 87(2), 593-658. [Link]

-

Slater, S. J., et al. (1994). Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains. Biochemistry, 33(18), 5503-5510. [Link]

-

Hertel, F., et al. (2020). Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics. ACS Chemical Biology, 15(1), 127-136. [Link]

-

Grabarics, M., et al. (2021). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. Molecules, 26(21), 6653. [Link]

-

Cusabio. PI3K-Akt signaling pathway. [Link]

-

GeeksforGeeks. (2022). IP3 and DAG Signaling Pathway. [Link]

-

Hertel, F., et al. (2020). Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics. ACS Chemical Biology. [Link]

-

Abbexa. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. [Link]

-

Taylor & Francis Online. Inositol trisphosphate receptor – Knowledge and References. [Link]

-

Taylor, C. W., & Richardson, A. (1991). Structure and function of inositol trisphosphate receptors. Pharmacology & Therapeutics, 51(1), 97-137. [Link]

-

Hertel, F., et al. (2020). Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics. Request PDF. [Link]

-

Shinomura, T., et al. (1990). Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications. PNAS, 87(14), 5435-5439. [Link]

-

ResearchGate. Phosphoinositide cycle. Phosphoinositides are a small group of phospholipids generated by the phosphorylation of the third, fourth, and fifth positions of the inositol headgroup of phosphatidylinositol. [Link]

-

Gillaspy, G. E. (2011). The cellular language of myo-inositol signaling. New Phytologist, 192(4), 824-839. [Link]

-

Carlsson, N. G., et al. (2000). Rapid analysis of inositol phosphates. Journal of Chromatography A, 897(1-2), 339-346. [Link]

-

Chen, L., et al. (1998). Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea. Journal of Bacteriology, 180(15), 3784-3789. [Link]

-

KEGG. PI3K-Akt signaling pathway - Homo sapiens (human). [Link]

-

Szendroedi, J., et al. (2014). Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans. PNAS, 111(26), 9592-9597. [Link]

-

ResearchGate. Myo-inositol de novo biosynthesis from glucose-6-phosphate. [Link]

-

Scribd. Second Messengers IP3 and DAG. [Link]

-

ResearchGate. A diagram of myo-inositol synthesis from glucose 6-phosphate. [Link]

-

Wikipedia. PI3K/AKT/mTOR pathway. [Link]

-

Goñi, F. M., & Alonso, A. (2000). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 17(3), 123-130. [Link]

-

JoVE. (2019). Video: What are Second Messengers? [Link]

-

Prole, D. L., & Taylor, C. W. (2019). Inositol 1,4,5‐trisphosphate receptors and their protein partners as signalling hubs. The Journal of Physiology, 597(3), 679-693. [Link]

-

LibreTexts Biology. (2021). 4.14: Secondary Messengers. [Link]

-

Shears, S. B. (1989). Methods for the analysis of inositol phosphates. Analytical Biochemistry, 180(2), 220-230. [Link]

-

Wang, H., et al. (2022). Regulations of myo-inositol homeostasis: Mechanisms, implications, and perspectives. Seminars in Cell & Developmental Biology, 131, 23-31. [Link]

-

Nahorski, S. R. (1990). myo-inositol metabolites as cellular signals. Biochemical Society Transactions, 18(5), 785-788. [Link]

-

ResearchGate. Analytical methods and tools for studying inositol phosphates. [Link]

-

Chen, R., et al. (2021). Production of myo‐inositol: Recent advance and prospective. Biotechnology and Bioengineering, 118(10), 3767-3778. [Link]

-

Epand, R. M. (2016). Features of the Phosphatidylinositol Cycle and its Role in Signal Transduction. Lipids, 51(5), 519-527. [Link]

-

Hammond, G. R. V., et al. (2014). Recombinant biosensors for multiplex and super-resolution imaging of phosphoinositides. Journal of Cell Biology, 207(2), 325-336. [Link]

-

DaTorre, S. D., et al. (1990). A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry. Journal of Lipid Research, 31(10), 1925-1934. [Link]

-

Williams, S. P., & Gillaspy, G. E. (2020). Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? International Journal of Molecular Sciences, 21(12), 4344. [Link]

-

Gillaspy, G. E. (2011). The cellular language of myo-Inositol signaling. Request PDF. [Link]

-

Balla, T. (2013). Phosphoinositides: Tiny Lipids With Giant Impact on Cell Regulation. Physiological Reviews, 93(3), 1019-1137. [Link]

-

Barnett, J. E., et al. (1970). The mechanism of glucose 6-phosphate–d-myo-inositol 1-phosphate cyclase of rat testis. The involvement of hydrogen atoms. Biochemical Journal, 119(1), 125-130. [Link]

-

Bankaitis, V. A., & Cartee, R. T. (2018). The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series. Journal of Lipid Research, 59(12), 2253-2255. [Link]

-

Silverstone, P. H., et al. (2005). Bipolar disorder and myo-inositol: a review of the magnetic resonance spectroscopy findings. Bipolar Disorders, 7(1), 1-10. [Link]

-

Cleves, A. E., et al. (1999). Regulation of Phosphoinositide Levels by the Phospholipid Transfer Protein Sec14p Controls Cdc42p/p21-Activated Kinase-Mediated Cell Cycle Progression at Cytokinesis. Molecular and Cellular Biology, 19(4), 2819-2831. [Link]

-

Silverstone, P. H., et al. (2005). Bipolar disorder and myo-inositol: A review of the magnetic resonance spectroscopy findings. ResearchGate. [Link]

-

Kim, H., et al. (2016). Inositol depletion, GSK3 inhibition and bipolar disorder. Molecular Brain, 9, 21. [Link]

-

EGOI-PCOS. Why inositol supplementation may help to recover side effects induced by mood stabilizers and anticonvulsant drugs. [Link]

-

D'Ambrosio, F., et al. (2021). Combined treatment of myo-inositol and d-chiro-inositol (80:1) as a therapeutic approach to restore inositol eumetabolism in patients with bipolar disorder taking lithium and valproic acid. European Review for Medical and Pharmacological Sciences, 25(17), 5484-5494. [Link]

Sources

- 1. The cellular language of myo-inositol signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regulations of myo-inositol homeostasis: Mechanisms, implications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphoinositides: Tiny Lipids With Giant Impact on Cell Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. Features of the Phosphatidylinositol Cycle and its Role in Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 16. Inositol Trisphosphate Receptor Ca2+ Release Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 18. Video: What are Second Messengers? [jove.com]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Structure and function of inositol trisphosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. pnas.org [pnas.org]

- 27. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 28. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. scispace.com [scispace.com]

- 35. researchgate.net [researchgate.net]

- 36. rupress.org [rupress.org]

- 37. Bipolar disorder and myo-inositol: a review of the magnetic resonance spectroscopy findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Inositol depletion, GSK3 inhibition and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 40. egoipcos.com [egoipcos.com]

- 41. europeanreview.org [europeanreview.org]

D-chiro-inositol's Mechanism of Action in Insulin Resistance: An In-depth Technical Guide

Introduction: The Enigma of Insulin Resistance and the Rise of Inositols

Insulin resistance, a pathological condition where cells fail to respond adequately to the hormone insulin, lies at the epicenter of a myriad of metabolic disorders, including type 2 diabetes and Polycystic Ovary Syndrome (PCOS).[1][2][3] The intricate signaling cascade initiated by insulin binding to its receptor is paramount for maintaining glucose homeostasis. A disruption in this signaling network leads to impaired glucose uptake and utilization, culminating in hyperglycemia. For decades, researchers have delved into the molecular underpinnings of insulin resistance, seeking novel therapeutic avenues. Among the promising candidates that have emerged are the inositol stereoisomers, particularly D-chiro-inositol (DCI). This guide provides a comprehensive technical exploration of the core mechanisms by which DCI ameliorates insulin resistance, intended for researchers, scientists, and drug development professionals.

DCI, a naturally occurring stereoisomer of inositol, functions as a crucial component of a putative second messenger system for insulin.[1][2][4][5] Its deficiency has been strongly correlated with the severity of insulin resistance.[1][2][4][5] This guide will dissect the journey of DCI, from its generation from myo-inositol (MI) to its downstream effects on key metabolic enzymes, providing a detailed roadmap of its insulin-sensitizing actions.

The Myo-inositol to D-chiro-inositol Conversion: A Critical Node in Insulin Sensitivity

The bioavailability of DCI is tightly regulated by an insulin-dependent epimerase enzyme that catalyzes the conversion of the more abundant myo-inositol (MI) to DCI.[6][7][8][9] In states of insulin resistance, the activity of this epimerase is impaired, leading to a decreased tissue-specific conversion of MI to DCI.[6][7][8][9] This results in an altered MI/DCI ratio, a hallmark of insulin-resistant conditions like type 2 diabetes and PCOS.[10][11]

The "DCI paradox" in PCOS offers a fascinating insight into the tissue-specific regulation of this epimerase. While peripheral tissues like muscle and fat exhibit insulin resistance and reduced epimerase activity, the ovaries remain sensitive to insulin.[10][12] Consequently, the hyperinsulinemia characteristic of PCOS leads to an overstimulation of the ovarian epimerase, resulting in an increased local production of DCI and a depleted MI pool.[10][12][13] This localized imbalance is thought to contribute to the ovarian dysfunction seen in PCOS.[13]

Table 1: Myo-inositol to D-chiro-inositol Ratio in Different Physiological and Pathological States

| Condition | Tissue/Fluid | Approximate MI/DCI Ratio | Reference(s) |

| Healthy Individuals | Plasma | 40:1 | [10][14] |

| Healthy Individuals | Follicular Fluid | 100:1 | [10][12] |

| Women with PCOS | Follicular Fluid | As low as 0.2:1 | [10][12] |

| Individuals with Type 2 Diabetes | Muscle | Increased ratio (deficient DCI) | [11] |

Molecular Mechanisms of D-chiro-inositol Action: The Inositol Phosphoglycan Second Messenger

The primary mechanism through which DCI exerts its insulin-sensitizing effects is by serving as a key component of an inositol phosphoglycan (IPG) molecule, which acts as a second messenger in the insulin signaling cascade.[5][15][16][17] Upon insulin binding to its receptor, a specific phospholipase is activated, leading to the hydrolysis of a glycosylphosphatidylinositol (GPI) anchor in the cell membrane and the release of this DCI-containing IPG (often referred to as IPG-P or DCI-IPG).[15][16][17]

This DCI-IPG then acts intracellularly to allosterically activate key enzymes involved in glucose metabolism, primarily by stimulating protein phosphatases.[1][2][5][17]

Activation of Key Metabolic Enzymes

The DCI-IPG mediator has been shown to activate two critical enzymes responsible for non-oxidative and oxidative glucose disposal:

-

Glycogen Synthase (GS): DCI-IPG stimulates a phosphatase that dephosphorylates and thereby activates glycogen synthase, the rate-limiting enzyme in glycogen synthesis.[1][2][4][5][18] This promotes the storage of glucose as glycogen in muscle and liver.

-

Pyruvate Dehydrogenase (PDH): The DCI-IPG also activates the pyruvate dehydrogenase phosphatase, which in turn dephosphorylates and activates the pyruvate dehydrogenase complex.[1][2][4][5][17][18] This enzyme is a crucial gatekeeper for the entry of pyruvate into the tricarboxylic acid (TCA) cycle for oxidative metabolism.

By activating these enzymes, DCI effectively mimics and potentiates the metabolic actions of insulin, leading to enhanced glucose disposal and improved insulin sensitivity.[1][2][4]

Caption: Insulin signaling pathway leading to the release of DCI-IPG and subsequent activation of glycogen synthase and pyruvate dehydrogenase.

Experimental Protocols for Investigating the Mechanism of Action of D-chiro-inositol

To rigorously investigate the insulin-sensitizing effects of DCI, a combination of in vivo and in vitro experimental approaches is necessary.

Quantification of D-chiro-inositol in Biological Samples

Accurate quantification of DCI and MI is crucial for determining the MI/DCI ratio.

Protocol: High-Performance Liquid Chromatography (HPLC) for Inositol Quantification [19][20][21][22][23]

-

Sample Preparation:

-

For plasma or serum: Deproteinize the sample by adding a suitable agent (e.g., perchloric acid or acetonitrile), followed by centrifugation.

-

For urine: Dilute the sample as needed.

-

For tissue homogenates: Homogenize the tissue in a suitable buffer, followed by deproteinization and centrifugation.

-

-

Chromatographic Separation:

-

Column: A column suitable for carbohydrate analysis, such as an amino-functionalized silica column or a high-performance anion-exchange column.[20][23]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used for amino columns.[20] For anion-exchange chromatography, an alkaline mobile phase (e.g., NaOH) is employed.[23]

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

-

Detection:

-

Pulsed Amperometric Detection (PAD): Highly sensitive for underivatized carbohydrates.[23]

-

Refractive Index (RI) Detection: A universal detector for non-chromophoric compounds, but with lower sensitivity.[20]

-

Mass Spectrometry (MS): Provides high specificity and sensitivity, especially when coupled with gas chromatography (GC) after derivatization.[20]

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure DCI and MI.

-

Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

-

Assessment of Insulin Sensitivity

Several methods can be employed to assess insulin sensitivity in vivo.

Protocol: Insulin Tolerance Test (ITT) [24][25][26]

-

Animal Preparation: Fast the animals (e.g., mice or rats) for a short period (typically 4-6 hours) to establish a stable baseline blood glucose level.[24]

-

Baseline Measurement: Measure the initial blood glucose concentration (t=0) from the tail vein using a glucometer.

-

Insulin Administration: Administer a bolus of human insulin intraperitoneally (i.p.). The dose may need to be optimized based on the animal model and degree of insulin resistance.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-insulin injection.[24]

-

Data Analysis: Plot the blood glucose concentration over time. A greater and more sustained decrease in blood glucose indicates higher insulin sensitivity. The rate of glucose disappearance (KITT) can also be calculated.

Protocol: Hyperinsulinemic-Euglycemic Clamp [25][26][27][28]

This is considered the "gold standard" for assessing insulin sensitivity.

-

Surgical Preparation: Catheters are surgically implanted in a vein (for infusions) and an artery (for blood sampling) of the animal model.

-

Infusion Protocol:

-

A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic condition.

-

Simultaneously, a variable infusion of glucose is given to maintain a constant blood glucose level (euglycemia).

-

-

Blood Sampling and Glucose Monitoring: Arterial blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose levels.

-

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Caption: A typical experimental workflow for investigating the effects of D-chiro-inositol on insulin sensitivity.

Future Directions and Therapeutic Potential

The compelling evidence supporting the role of DCI as an insulin sensitizer has paved the way for its use as a nutritional supplement, particularly for individuals with PCOS and insulin resistance.[3][29][30][31][32][33] Clinical studies have demonstrated that DCI supplementation can improve ovulatory function, reduce hyperandrogenism, and enhance metabolic parameters in women with PCOS.[3][14][30]

However, further research is warranted to fully elucidate the therapeutic potential of DCI. Key areas for future investigation include:

-

Optimizing Dosage and Formulation: Determining the optimal dose and the most effective MI/DCI ratio for different patient populations is crucial.

-

Long-term Efficacy and Safety: Long-term clinical trials are needed to establish the sustained benefits and safety profile of DCI supplementation.

-

Exploring Broader Applications: Investigating the potential of DCI in other insulin-resistant conditions, such as metabolic syndrome and non-alcoholic fatty liver disease, is a promising avenue.

-

Pharmacogenomics: Identifying genetic factors that may influence an individual's response to DCI could enable a more personalized therapeutic approach.

References

-

Larner, J. (2002). D-Chiro-Inositol – Its Functional Role in Insulin Action and its Deficit in Insulin Resistance. International Journal of Experimental Diabetes Research, 3(1), 47–60. [Link]

- Larner, J., et al. (1993). Chiroinositol deficiency and insulin resistance. III.

-

Bezzecchi, L., et al. (2020). Direct Effects of D-Chiro-Inositol on Insulin Signaling and Glucagon Secretion of Pancreatic Alpha Cells. Biomolecules, 10(11), 1563. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of D-Chiro-Inositol in Improving Insulin Sensitivity and Blood Sugar Management. [Link]

-